molecular formula C5H8O4 B14384536 3,5-Dihydroxy-4-oxopentanal CAS No. 88499-42-7

3,5-Dihydroxy-4-oxopentanal

Cat. No.: B14384536
CAS No.: 88499-42-7
M. Wt: 132.11 g/mol
InChI Key: ABHWXAPFZLYHJU-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-oxopentanal is an organic compound that belongs to the class of aldehydes. It contains both hydroxyl and carbonyl functional groups, making it a versatile molecule in organic synthesis. The presence of these functional groups allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dihydroxy-4-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxypentan-2-one using Swern oxidation. This method typically employs reagents such as oxalyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The choice of reagents and conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-oxopentanal undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used for ether formation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

3,5-Dihydroxy-4-oxopentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-oxopentanal involves its ability to participate in nucleophilic addition reactions due to the presence of the carbonyl group. The hydroxyl groups can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-oxopentanal: Similar structure but with one less hydroxyl group.

    4-Oxopentanal: Lacks the hydroxyl groups present in 3,5-Dihydroxy-4-oxopentanal.

    5-Hydroxypentan-2-one: Precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and carbonyl groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

88499-42-7

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3,5-dihydroxy-4-oxopentanal

InChI

InChI=1S/C5H8O4/c6-2-1-4(8)5(9)3-7/h2,4,7-8H,1,3H2

InChI Key

ABHWXAPFZLYHJU-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(C(=O)CO)O

Origin of Product

United States

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